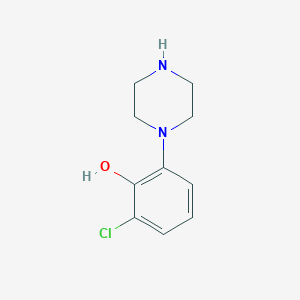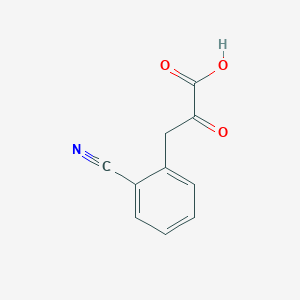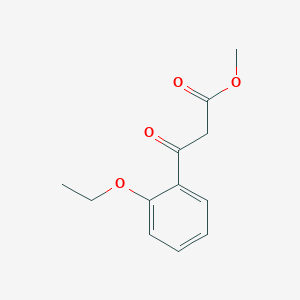
5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with the molecular formula C12H14O2. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 5,6-dimethylindan with a carboxylating agent such as carbon dioxide in the presence of a catalyst . The reaction conditions often require elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. Catalysts such as palladium or nickel may be used to facilitate the carboxylation reaction, and the product is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or alkylated derivatives
Aplicaciones Científicas De Investigación
5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, metabolism, and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethylindan: A precursor in the synthesis of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid.
2,3-Dihydro-5,6-dimethyl-1H-indene: A structurally similar compound with different functional groups.
5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid methyl ester: A derivative with a methyl ester group instead of a carboxylic acid group.
Uniqueness
5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-6-9-4-3-5-10(9)11(8(7)2)12(13)14/h6H,3-5H2,1-2H3,(H,13,14) |
Clave InChI |
SIEILMDPNLMTOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC2)C(=C1C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)
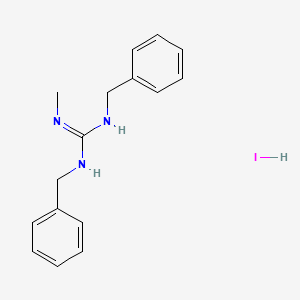
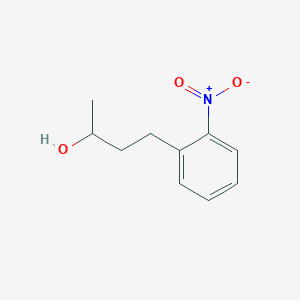

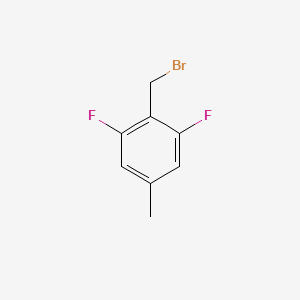
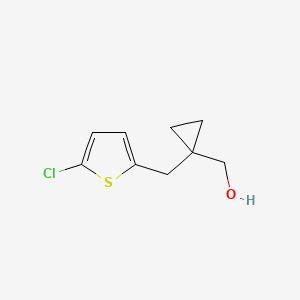
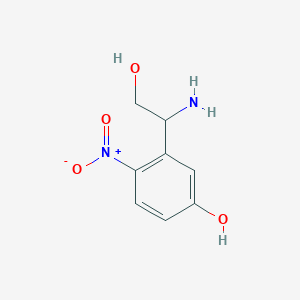
![3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride](/img/structure/B13593088.png)
